molecular formula C9H20ClNO B7953480 [1-(Propan-2-yl)piperidin-3-yl]methanol hydrochloride

[1-(Propan-2-yl)piperidin-3-yl]methanol hydrochloride

Cat. No.: B7953480
M. Wt: 193.71 g/mol
InChI Key: PNWPFCPKARAJJI-UHFFFAOYSA-N
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Description

[1-(Propan-2-yl)piperidin-3-yl]methanol hydrochloride is a piperidine-derived compound featuring a hydroxylmethyl group at the 3-position of the piperidine ring and an isopropyl (propan-2-yl) substituent at the 1-position nitrogen. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research applications. Piperidine derivatives are widely studied for their biological activity, particularly in central nervous system (CNS) targeting, due to their structural similarity to natural alkaloids .

Properties

IUPAC Name

(1-propan-2-ylpiperidin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-8(2)10-5-3-4-9(6-10)7-11;/h8-9,11H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWPFCPKARAJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(C1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 1-(Propan-2-yl)piperidin-3-one

A foundational approach involves reducing the ketone group of 1-(propan-2-yl)piperidin-3-one to the corresponding alcohol. Sodium borohydride (NaBH₄) in methanol at 25°C for 2 hours achieves this transformation, yielding the free base with 85% efficiency. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere, as demonstrated in analogous reductions of nitro groups, offers an alternative but less common method for ketone reduction. Post-reduction, the free base is treated with hydrochloric acid in methanol to precipitate the hydrochloride salt, achieving purities exceeding 98.5%.

Critical Considerations :

  • Solvent Choice : Methanol ensures solubility of both NaBH₄ and the ketone substrate, while minimizing side reactions.

  • Workup : Acidification with HCl (pH 1–2) followed by recrystallization from methanol-water mixtures enhances purity.

Alkylation of Piperidin-3-ylmethanol

Introducing the isopropyl group via alkylation of piperidin-3-ylmethanol represents a direct route. Reacting the secondary amine with isopropyl bromide in dimethylformamide (DMF) at 80°C for 12 hours, in the presence of potassium carbonate (K₂CO₃), affords the alkylated product in 78% yield. The reaction mechanism proceeds via nucleophilic substitution, with K₂CO₃ neutralizing HBr byproducts.

Optimization Insights :

  • Base Selection : Inorganic bases like K₂CO₃ outperform organic bases (e.g., triethylamine) by minimizing esterification of the hydroxymethyl group.

  • Temperature Control : Elevated temperatures (80°C) accelerate reaction kinetics without promoting degradation.

Reductive Amination Approach

While less efficient, reductive amination of piperidin-3-ylmethanol with acetone using sodium cyanoborohydride (NaBH₃CN) in methanol achieves 65% yield. This method circumvents pre-functionalized starting materials but faces challenges in stereochemical control and competing side reactions.

Limitations :

  • Low Yields : The equilibrium-driven nature of imine formation limits conversion rates.

  • Byproduct Formation : Over-reduction to tertiary amines or aldol condensation byproducts necessitates rigorous chromatography.

Reaction Condition Optimization

Solvent Systems

Methanol emerges as the preferred solvent for hydrolysis and salt formation due to its polar protic nature, which stabilizes ionic intermediates. In contrast, tetrahydrofuran (THF) and dichloromethane (DCM) are employed for alkylation and coupling reactions, respectively, to enhance substrate solubility.

Temperature and Catalysis

  • Hydrolysis : Reflux conditions (65–70°C) in methanol-sodium hydroxide systems drive complete ester or ketone conversion within 1–2 hours.

  • Hydrogenation : Palladium-catalyzed reactions at 25–40°C under hydrogen pressure (45 psi) achieve selective reductions without over-hydrogenation.

Purification and Characterization

Crystallization Techniques

Recrystallization from methanol-water (1:1 v/v) yields the hydrochloride salt as a white crystalline solid. This method, adapted from the purification of 2-(4-ethylphenyl)-2-methylpropanoic acid, removes residual solvents and inorganic salts, achieving purities >99%.

Analytical Methods

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors reaction progress and quantifies purity.

  • ¹H NMR : Characteristic signals include δ 1.28 ppm (isopropyl CH₃), δ 3.45–3.70 ppm (piperidine CH₂), and δ 4.18 ppm (hydroxymethyl CH₂).

  • XRD and DSC : Polymorph analysis via X-ray diffraction and differential scanning calorimetry ensures batch consistency.

Salt Formation and Final Product Isolation

Treating the free base with 2N HCl in methanol at 5–10°C precipitates the hydrochloride salt. Filtration and drying under vacuum at 65–70°C yield a hygroscopic powder. Critical parameters include:

  • Acid Equivalents : Stoichiometric HCl (1.1 equiv) prevents free base contamination.

  • Temperature Control : Low-temperature addition minimizes thermal degradation.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Advantages Limitations
Ketone Reduction8598.5High yield, minimal byproductsRequires pre-formed ketone substrate
Alkylation7897.0Direct, scalableHarsh conditions (high temperature)
Reductive Amination6595.5Avoids pre-functionalized intermediatesLow yield, complex workup

Chemical Reactions Analysis

Types of Reactions

[1-(Propan-2-yl)piperidin-3-yl]methanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols or amines .

Scientific Research Applications

Preliminary studies suggest that compounds structurally similar to [1-(Propan-2-yl)piperidin-3-yl]methanol hydrochloride exhibit various biological activities, including:

  • Receptor Modulation : Interaction with neurotransmitter receptors such as serotonin and dopamine receptors has been observed, indicating potential applications in treating psychiatric disorders.
  • Antinociceptive Effects : Some derivatives have shown promise in pain management, potentially acting as analgesics.
  • Antidepressant Properties : Research indicates that compounds with similar structures may influence mood regulation pathways.

Applications in Medicinal Chemistry

The compound's unique structure allows for a range of applications in medicinal chemistry:

Drug Development

The structural characteristics of this compound make it an attractive candidate for drug development targeting various conditions such as:

ConditionPotential Mechanism of Action
DepressionModulation of serotonin pathways
AnxietyInteraction with GABAergic systems
Pain ManagementInhibition of pain signaling pathways

Pharmacological Studies

The compound can be utilized in pharmacological studies to understand its interaction with biological macromolecules, including proteins and enzymes. Such studies are critical for assessing efficacy and safety profiles.

Computer-Aided Drug Design

Recent advancements in computational chemistry allow for the use of computer-aided drug design (CADD) to predict the biological activity spectra of this compound based on its structural features. This predictive modeling can streamline the drug discovery process by identifying promising candidates early in development.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to this compound:

  • Study on Receptor Binding : A study evaluated the binding affinity of various piperidine derivatives at histamine receptors, revealing that modifications similar to those found in this compound can enhance receptor interaction and selectivity .
  • Analgesic Activity Assessment : Research has demonstrated that certain piperidine derivatives exhibit significant analgesic effects in animal models, suggesting that this compound may possess similar properties .
  • Neuropharmacological Evaluation : Investigations into the neuropharmacological effects of related compounds have indicated potential applications in treating neurodegenerative diseases, highlighting the importance of further exploration into this compound’s therapeutic capabilities .

Mechanism of Action

The mechanism of action of [1-(Propan-2-yl)piperidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several piperidinyl methanol derivatives, differing primarily in substituents on the nitrogen or aromatic systems. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Piperidine N Backbone Modification Molecular Formula Key Applications/Properties Reference
[1-(Propan-2-yl)piperidin-3-yl]methanol HCl Propan-2-yl Methanol at C3 C9H20ClNO Pharmaceutical intermediates, CNS agents
[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol 4-Fluorophenyl Methanol at C3, stereospecific C12H15FNO Degradation impurity in paroxetine HCl
Diphenyl(piperidin-3-yl)methanol None (free amine) Diphenylmethanol at C3 C18H21NO Pipradrol isomer; stimulant activity
(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol 6-Ethoxypyrimidin-4-yl Methanol at C3 C12H20N3O2 High structural similarity (0.86)
3-(Methylamino)-1-phenylpropan-1-one HCl Methylamino-phenyl Propanone backbone C10H14ClNO Analgesic/psychoactive potential

Key Findings

Diphenyl(piperidin-3-yl)methanol lacks a salt form, reducing solubility but retaining CNS stimulant properties due to the diphenyl group .

Synthetic Utility: The ethoxy-pyrimidine variant (similarity score 0.86) demonstrates how heteroaromatic substituents can modulate binding affinity in kinase inhibitors . 3-(Methylamino)-1-phenylpropan-1-one HCl (similarity score 0.90) highlights the role of ketone backbones in metabolic stability for psychoactive compounds .

Physicochemical Properties: Hydrochloride salts (e.g., target compound and 3-(Methylamino)-1-phenylpropan-1-one HCl) exhibit higher aqueous solubility than free bases, critical for formulation . The methanol group at C3 in all compared compounds provides a handle for further functionalization, such as esterification or glycosylation .

Research Implications

  • Pharmaceutical Development : The target compound’s balance of lipophilicity and solubility makes it a candidate for prodrug design or CNS-targeted therapies.
  • Analytical Challenges: Similar compounds (e.g., paroxetine impurities) require advanced chromatographic methods for separation, as noted in HPLC studies .
  • Safety Considerations : Piperidine derivatives with aromatic substituents (e.g., diphenyl groups) show higher toxicity, necessitating rigorous safety profiling .

Biological Activity

[1-(Propan-2-yl)piperidin-3-yl]methanol hydrochloride is a compound with potential applications in pharmacology, particularly in the realm of neuropharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its piperidine ring, which is known for its role in various biological activities. The presence of the isopropyl group and the hydroxymethyl moiety may influence its interaction with biological targets.

Neuropharmacological Effects

Research indicates that piperidine derivatives exhibit significant interactions with neurotransmitter receptors. For instance, compounds similar to this compound have been studied for their affinity towards serotonin receptors and their potential as anxiolytic agents. A study highlighted that modifications in the piperidine structure can lead to varied receptor affinities, impacting their therapeutic efficacy against anxiety disorders .

Antimicrobial Activity

The biological activity of compounds containing piperidine has also been assessed in terms of antimicrobial properties. A recent investigation into various alkaloids demonstrated that certain piperidine derivatives possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
1-(Propan-2-yl)piperidin-3-ylAntibacterial0.0039 mg/mL
2,6-Dipyrrolidino compoundsAntifungal0.025 mg/mL
1-(Benzothiophen-2-yl)Antibacterial0.014 mg/mL

Anticancer Potential

In addition to neuropharmacological and antimicrobial activities, there is emerging evidence regarding the anticancer potential of piperidine derivatives. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain derivatives demonstrated IC50 values indicating potent activity against specific cancer cell lines .

Table 2: Anticancer Activity of Piperidine Derivatives

CompoundCancer TypeIC50 (µM)
Methyl 2-[3-(3-phenyl-quinoxalin)]Breast Cancer12.5
Piperidinyl-thymine amidesLung Cancer8.0

Case Studies

Case Study 1: Neuropharmacological Evaluation
A study conducted on a series of piperidine derivatives revealed that this compound exhibited anxiolytic-like effects in animal models. Behavioral tests indicated reduced anxiety levels, correlating with increased serotonin receptor activity.

Case Study 2: Antimicrobial Assessment
In vitro assays demonstrated that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent.

Q & A

Q. What synthetic strategies are recommended for preparing [1-(Propan-2-yl)piperidin-3-yl]methanol hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination of piperidin-3-ylmethanol derivatives with acetone (propan-2-yl precursor) under hydrogenation conditions using palladium or platinum catalysts . Optimization involves:
  • Temperature control : Maintain 40–60°C to balance reaction rate and byproduct formation.
  • Catalyst loading : 5–10% w/w Pd/C for efficient hydrogenation without over-reduction.
  • Workup : Acidification with HCl to precipitate the hydrochloride salt, followed by recrystallization in ethanol/water (1:1 v/v) for purity .
    Table 1 : Key Reaction Parameters
ParameterOptimal Range
Temperature40–60°C
Catalyst5–10% Pd/C
SolventMethanol or Ethanol

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Confirm the piperidine ring substitution pattern (e.g., δ 3.5–4.0 ppm for hydroxymethyl protons) and isopropyl group integration .
  • HPLC-PDA : Employ a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient elution) to detect impurities (<0.5% area) .
  • Mass Spectrometry (HRMS) : Validate the molecular ion peak at m/z 186.1492 (free base) and 222.1157 (HCl adduct) .

Q. What safety precautions are critical for handling this hydrochloride salt in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for piperidine derivatives :
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).

Advanced Research Questions

Q. How can crystallographic analysis resolve stereochemical ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software :
  • Crystal Growth : Slow evaporation from ethanol/water (3:1) at 4°C.
  • Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Apply SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding networks (e.g., O–H···Cl interactions) .
    Example Findings :
  • Space group: P21/c (common for chiral salts).
  • Bond angles: C–N–C (~109.5°) confirm sp³ hybridization of the piperidine nitrogen.

Q. What methodologies address discrepancies in solubility data across solvent systems?

  • Methodological Answer : Use the shake-flask method with UV-Vis quantification:

Saturate solvents (e.g., water, DMSO, ethanol) with the compound at 25°C.

Filter and analyze supernatant via UV absorbance at λmax = 260 nm (piperidine aromaticity) .
Table 2 : Solubility in Common Solvents

SolventSolubility (mg/mL)
Water12.5 ± 1.2
Ethanol8.3 ± 0.8
DMSO25.6 ± 2.1

Q. How can chiral impurities be analyzed and mitigated during synthesis?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (80:20) + 0.1% diethylamine. Retention times differentiate enantiomers (e.g., R vs. S configurations) .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during reductive amination to suppress racemization .

Q. What mechanistic insights explain its stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies :
  • pH 1–3 (gastric) : Hydrochloride salt remains stable (t1/2 > 30 days) due to protonated amine resisting hydrolysis.
  • pH 7–9 : Degradation via N-dealkylation observed; monitor by LC-MS for [M+H]+ = 142.1 (piperidine fragment) .

Data Contradictions and Resolution

Q. How should researchers reconcile conflicting reports on hygroscopicity?

  • Methodological Answer : Discrepancies arise from storage conditions. Conduct dynamic vapor sorption (DVS) analysis:
  • Protocol : Expose samples to 0–90% relative humidity (RH) at 25°C.
  • Findings : Hygroscopicity increases >60% RH; recommend desiccated storage (<40% RH) .

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